molecular formula C21H16FN3O4 B2885827 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1351633-48-1

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2885827
CAS No.: 1351633-48-1
M. Wt: 393.374
InChI Key: NWQFIJURAKXEOF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a naphthalen-1-yloxy group, and an oxadiazole ring

Scientific Research Applications

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the naphthalen-1-yloxy group: This step involves the reaction of naphthalen-1-ol with an appropriate alkylating agent.

    Attachment of the fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(2-bromophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(2-methylphenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c22-16-9-3-4-10-18(16)27-12-19(26)23-21-25-24-20(29-21)13-28-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQFIJURAKXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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